2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOLUKXWVAGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation
The Friedländer condensation, a classical method for quinoline synthesis, involves the cyclization of 2-aminobenzaldehyde derivatives with ketones. For 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, this approach faces challenges due to the steric bulk of the isobutoxyphenyl group. A modified protocol uses 4-isobutoxyacetophenone and 2-aminonicotinic acid under acidic conditions (HCl/EtOH, reflux, 12 h), achieving a 62% yield.
Table 1: Friedländer Condensation Parameters
| Component | Reaction Conditions | Yield (%) |
|---|---|---|
| 4-Isobutoxyacetophenone | HCl/EtOH, reflux, 12 h | 62 |
| 2-Aminonicotinic acid |
Gould-Jacobs Reaction
The Gould-Jacobs reaction constructs the quinoline core via cyclization of anilines with β-keto esters. Using 3-nitroaniline and ethyl acetoacetate, followed by nitration reduction and coupling with 4-isobutoxyphenylboronic acid, this method yields 58–65% of the target compound. However, the multi-step process increases purification complexity.
Multi-Component Synthesis Approaches
Doebner Hydrogen-Transfer Reaction
The Doebner reaction enables a one-pot synthesis from anilines, aldehydes, and α,β-unsaturated carbonyl compounds. For this compound, 4-isobutoxybenzaldehyde, aniline, and pyruvic acid react in ethanol at 80°C for 8 h, yielding 71% product. The mechanism proceeds via imine formation, followed by cyclodehydration.
Table 2: Doebner Reaction Optimization
| Aldehyde | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Isobutoxybenzaldehyde | 80 | 8 | 71 |
Pfitzinger Reaction with TMSCl Mediation
A TMSCl-promoted Pfitzinger reaction efficiently synthesizes quinoline-4-carboxylates. Reacting N,N-dimethylenaminones with isatins in water or alcohols generates the quinoline core with a pre-installed carboxylic acid group. For example, 4-isobutoxyphenyl enaminone and 5-chloroisatin in methanol with TMSCl yield 83% of the intermediate ester, which is hydrolyzed to the acid.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps. A reported protocol condenses m-chloroaniline, pyruvic acid, and 4-isobutoxybenzaldehyde in ethanol under microwave irradiation (300 W, 150°C) for 15 minutes, achieving an 89% yield. This method reduces side products compared to conventional heating.
Table 3: Conventional vs. Microwave Synthesis
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 3.0 | 72 | 95 |
| Microwave | 0.25 | 89 | 98 |
Catalytic Coupling Methods
Suzuki-Miyaura Coupling
The isobutoxyphenyl group is introduced via Suzuki-Miyaura coupling. A brominated quinoline-4-carboxylic acid precursor reacts with 4-isobutoxyphenylboronic acid using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 90°C for 6 h, yielding 78% product.
Table 4: Coupling Catalyst Comparison
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 78 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 65 |
Oxidation and Decarboxylation Strategies
Decarboxylation of quinoline-2,4-dicarboxylic acid derivatives, as described in a patent, provides a route to the target compound. Oxidation with KMnO₄ in NaOH (35–45°C, 6 h) followed by acidification yields the dicarboxylic acid, which undergoes decarboxylation in m-xylene at 140°C to afford the product in 81% yield.
Industrial-Scale Production Considerations
Continuous flow reactors enhance scalability. A pilot-scale process using the Pfitzinger reaction in a flow system (residence time: 20 min, 120°C) achieves 85% yield with >99% purity, reducing waste by 40% compared to batch methods.
Comparative Analysis of Methodologies
Table 5: Method Comparison
| Method | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Friedländer | 62 | 12 | 12.50 |
| Pfitzinger-TMSCl | 83 | 6 | 8.20 |
| Microwave | 89 | 0.25 | 9.80 |
| Suzuki Coupling | 78 | 6 | 14.30 |
The Pfitzinger-TMSCl method offers the best balance of yield and cost, while microwave synthesis excels in speed.
Chemical Reactions Analysis
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Antitubercular Activity
Recent research has highlighted the effectiveness of quinoline derivatives in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study focusing on 2-arylquinoline-4-carboxylic acid analogs, including 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, demonstrated promising results in inhibiting Mtb DNA gyrase, which is crucial for bacterial DNA replication.
Key Findings:
- Synthesis and Screening : A series of 48 derivatives were synthesized and screened for their antitubercular activity. Among these, specific compounds exhibited strong inhibition against Mtb at concentrations as low as 1 μM, indicating their potential as effective antitubercular agents .
- Mechanism of Action : The compounds were shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus preventing the proliferation of the bacteria .
Anticancer Properties
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid has also been investigated for its anticancer properties, particularly as a selective inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression.
Case Studies:
- Development of HDAC Inhibitors : A study reported the synthesis of a series of compounds incorporating the 2-substituted phenylquinoline-4-carboxylic acid moiety. Among these, a lead compound demonstrated potent selective inhibition of HDAC3, which is implicated in various cancers. This compound induced G2/M cell cycle arrest and promoted apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : The research involved synthesizing 30 different compounds to explore their structure-activity relationships. The findings suggested that modifications to the cap region of HDAC inhibitors could enhance selectivity and potency against specific HDAC isoforms .
Other Biological Activities
Beyond its roles in tuberculosis and cancer treatment, 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits a range of other biological activities:
- Antimicrobial Activity : Quinoline derivatives have shown broad-spectrum antimicrobial properties, making them candidates for further exploration in treating infectious diseases.
- Anti-inflammatory Effects : Some studies suggest that compounds within this class may possess anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives with varying substituents at the 2-position have been extensively studied. Below is a detailed analysis of structural and functional differences between 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid and its analogs:
Substituent Effects on Antibacterial Activity
The 2-aryl group significantly impacts antibacterial potency. Key findings include:
- Electron-withdrawing groups (EWGs): Derivatives like 2-(4-bromophenyl)quinoline-4-carboxylic acid (MIC: 64 µg/mL against Staphylococcus aureus) exhibit moderate activity due to enhanced electrophilicity, which may improve target binding .
- Electron-donating groups (EDGs): 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (MIC: 128 µg/mL against Escherichia coli) shows reduced potency compared to EWGs, likely due to decreased membrane permeability .
Table 1: Antibacterial Activity of Selected Derivatives
Structure-Activity Relationship (SAR) Trends
- Position of substitution : Para-substituted aryl groups generally outperform meta- or ortho-substituted analogs in antibacterial activity .
- Hybrid derivatives : Incorporation of piperazine (e.g., C1–C7 in ) enhances solubility and modulates target engagement, though with variable potency .
- Cytotoxicity: Derivatives like 5a4 () demonstrate low cytotoxicity (IC₅₀ > 256 µg/mL), suggesting a favorable therapeutic index compared to fluoroquinolones.
Enzyme Inhibition and Other Bioactivities
- SIRT3 inhibition: 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid derivatives () show nanomolar inhibition of SIRT3, highlighting the scaffold’s versatility beyond antibacterial applications.
Physicochemical Properties
- Synthetic accessibility: The Doebner and Pfitzinger reactions () are commonly used for quinoline-4-carboxylic acid synthesis, but introducing isobutoxy requires additional steps (e.g., nucleophilic substitution or palladium-catalyzed coupling) .
Biological Activity
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.
Synthesis and Structural Characterization
The synthesis of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions, often starting from commercially available precursors. The compound is characterized by a quinoline core substituted with an isobutoxy group, which enhances its solubility and biological activity. Various methods such as the Pfitzinger reaction are utilized to synthesize quinoline derivatives effectively .
Biological Activity Overview
The biological activities of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid include:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that structural modifications can enhance its antibacterial efficacy compared to conventional antibiotics .
- Antitumor Activity : Research indicates that this compound has potential anticancer properties. Studies involving human cancer cell lines (e.g., HepG2 and HCT116) demonstrated that it inhibits cell proliferation with IC50 values comparable to established anticancer drugs .
- Antileishmanial Activity : The compound has also been evaluated for its activity against Leishmania donovani, with promising results suggesting it could serve as a lead compound for antileishmanial drug development .
The mechanisms underlying the biological activities of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes involved in critical cellular processes, influencing pathways related to cell growth and apoptosis .
- Gene Expression Modulation : It has been shown to affect gene expression patterns by modulating key signaling pathways, which may contribute to its antitumor and antimicrobial effects .
Table 1: Antibacterial Activity Against Various Strains
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid | 18 | 50 |
| Ampicillin | 20 | 25 |
| Gentamicin | 22 | 10 |
Data derived from comparative studies on antibacterial efficacy .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid | HepG2 | 12.5 |
| HCT116 | 15.0 | |
| 5-Fluorouracil | HepG2 | 7.9 |
| HCT116 | 5.3 |
IC50 values indicate the concentration required to inhibit cell growth by 50% .
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of quinoline-4-carboxylic acids highlighted the enhanced antimicrobial properties of compounds structurally similar to 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid. These findings suggest potential applications in treating resistant bacterial infections .
- Anticancer Evaluation : In a recent evaluation, several quinoline derivatives were tested for their anticancer activity using MTT assays against HepG2 and HCT116 cell lines. The results indicated that modifications at the phenyl group significantly increased the potency of the compounds .
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Doebner Reaction | Ethanol, TFA, reflux, 24 h | 55–65 | |
| Microwave Doebner | Ethanol, 120°C, 20 min | 78–85 | |
| Pfitzinger | Aqueous NaOH, 80°C, 12 h | 60–70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
